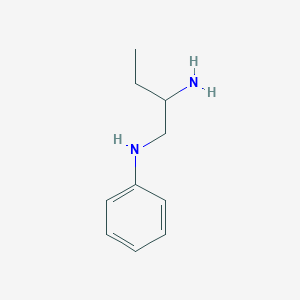

N1-phenylbutane-1,2-diamine

Overview

Description

N1-phenylbutane-1,2-diamine is a chemical compound with the CAS Number: 854459-39-5 . It has a molecular weight of 164.25 . It is a liquid in its physical form .

Synthesis Analysis

While specific synthesis methods for N1-phenylbutane-1,2-diamine were not found, there are general methods for the synthesis of 1,2-diamines . These include the aminolysis of activated aziridines with aromatic amines under mild reaction conditions . Another method involves a one-pot diamination of simple unactivated alkenes using an electrophilic nitrene source and amine nucleophiles .Molecular Structure Analysis

The IUPAC name for N1-phenylbutane-1,2-diamine is N1-phenyl-1,2-butanediamine . The InChI code is 1S/C10H16N2/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9,12H,2,8,11H2,1H3 .Physical And Chemical Properties Analysis

N1-phenylbutane-1,2-diamine is a liquid at room temperature . It has a molecular weight of 164.25 .Scientific Research Applications

Chemical Synthesis

N1-phenylbutane-1,2-diamine is used in chemical synthesis . It has a molecular weight of 164.25 and is typically stored at room temperature .

Electrocatalytic 1,2-diamination of Alkenes

N1-phenylbutane-1,2-diamine can be used in the electrocatalytic 1,2-diamination of alkenes . This process introduces two amino groups across an alkene feedstock, which is an appealing yet challenging approach for the synthesis of 1,2-diamines . The combination of an organic redox catalyst and electricity not only obviates the use of any transition metal catalyst and oxidizing reagent, but also ensures broad reaction compatibility with a variety of electronically and sterically diverse substrates .

Fluorescent Probe Development

N1-phenylbutane-1,2-diamine can be used in the development of fluorescent probes . In one study, the o-N-butylbenzene-1,2-diamine group was introduced into the 4-position of 1,8-naphthalimide to obtain a fluorescent probe via simple synthetic processes .

Natural Products and Pharmaceuticals

The 1,2-diamine motif, which can be synthesized using N1-phenylbutane-1,2-diamine, is widely present in natural products and pharmaceutical compounds . This makes N1-phenylbutane-1,2-diamine a valuable compound in the synthesis of these products .

Molecular Catalysts

The 1,2-diamine motif is also prevalent in molecular catalysts . Therefore, N1-phenylbutane-1,2-diamine can be used in the synthesis of these catalysts .

Alkene 1,2-diamination and 1,2-diazidation Reactions

N1-phenylbutane-1,2-diamine can be used in alkene 1,2-diamination and 1,2-diazidation reactions . These reactions are among the most straightforward and attractive strategies for 1,2-diamine synthesis, especially considering the easy accessibility and handling of alkene substrates .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as polyamines and diamines are known to interact with various cellular components, including dna, rna, and proteins .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects

Biochemical Pathways

Related compounds such as polyamines are known to be involved in various biological mechanisms such as dna replication, rna transcription, protein synthesis, and post-translational modification . These processes regulate cellular proliferation, differentiation, programmed cell death, and the formation of tumors .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution

Result of Action

Based on the known effects of similar compounds, it can be inferred that it may influence cellular proliferation, differentiation, and apoptosis

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N1-phenylbutane-1,2-diamine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets

properties

IUPAC Name |

1-N-phenylbutane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9,12H,2,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYNFWCYOVOCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-phenylbutane-1,2-diamine | |

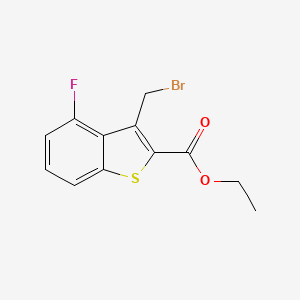

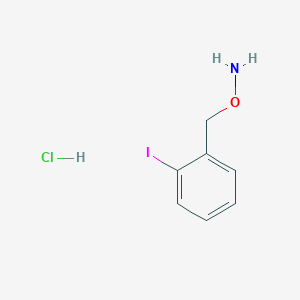

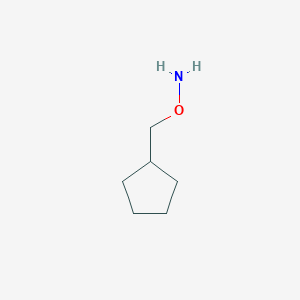

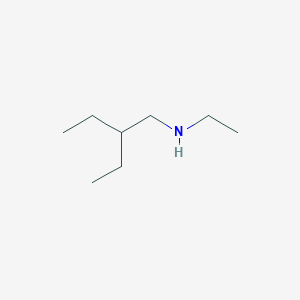

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

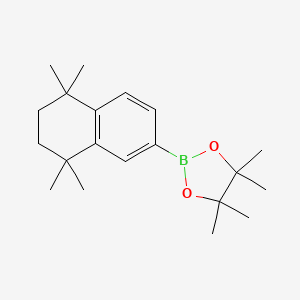

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B3288967.png)

![2-[(3-Hexadecoxy-2-methoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3288973.png)

![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine](/img/structure/B3288992.png)

![6-Amino-2,5-dihydro-2-(b-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3289004.png)